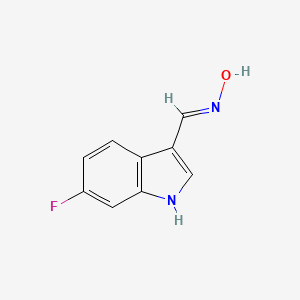

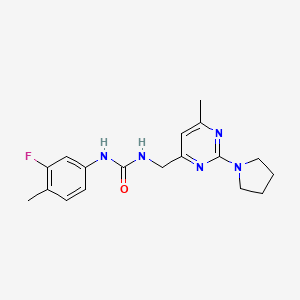

1H-吲-3-甲醛,6-氟,肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-Indole-3-carboxaldehyde is a chemical compound belonging to the indole family. It serves as an essential precursor for generating biologically active structures. Its derivatives play a crucial role in the synthesis of pharmaceutically interesting scaffolds and various heterocyclic compounds .

Synthesis Analysis

1H-Indole-3-carboxaldehyde can be synthesized through various methods, including multicomponent reactions (MCRs). MCRs are sustainable strategies that combine more than two starting materials through covalent bonds to yield a single product. These reactions are high-yielding, operationally friendly, and comply with green chemistry principles. The inherent functional groups (CO) in 1H-Indole-3-carboxaldehyde allow it to undergo C–C and C–N coupling reactions and reductions easily .

Molecular Structure Analysis

The chemical structure of 1H-Indole-3-carboxaldehyde consists of an indole nucleus with a formyl group (CHO) at the 3-position. The molecular formula is C9H7NO, and its molecular weight is approximately 145.16 g/mol .

Chemical Reactions Analysis

1H-Indole-3-carboxaldehyde participates in various chemical reactions, including condensations, cyclizations, and functional group transformations. Its derivatives can undergo C–C bond formations, leading to the synthesis of diverse heterocyclic compounds .

科学研究应用

衍生物的结构分析

1H-吲哚-3-甲醛及其衍生物(包括肟)的结构特性已得到研究。例如,1-甲基吲哚-3-甲醛肟及其衍生物已在结构上进行了检查,以确定羟基亚氨基官能团相对于吲哚核心的几何形状,从而深入了解其分子构型 (Janes 等人,2001)。

合成与化学反应

这些化合物对于合成生物活性化合物和吲哚生物碱至关重要。由于它们容易发生 C-C 和 C-N 偶联反应和还原反应,它们也是合成多种杂环衍生物的关键前体。这篇综述概述了 1H-吲哚-3-甲醛化学的最新进展,包括不同的合成方法和衍生物的常见反应 (El-Sawy 等人,2017)。

机械化学合成与异构化

使用机械化学方法与盐酸羟胺和碱进行无溶剂反应已用于制备 N-取代吲哚-3-甲醛肟。该方法突出了机械化学的可扩展、环境友好和可持续的特性。该研究特别关注 1-甲氧基吲哚-3-甲醛肟,它是生产具有抗菌特性的吲哚植物抗毒素的关键中间体 (Baláž 等人,2019)。

生物学和药理学应用

吲哚衍生物(包括 1H-吲哚-3-甲醛)已被从天然来源(如 Agrocybe cylindracea)中分离为自由基清除剂。这些化合物对脂质过氧化具有显着的抑制作用,证明了它们作为抗氧化剂的潜力 (Kim 等人,1997)。

属性

IUPAC Name |

(NE)-N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-7-1-2-8-6(5-12-13)4-11-9(8)3-7/h1-5,11,13H/b12-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKVHPKJDNKHQS-LFYBBSHMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1F)NC=C2/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Tert-butyl-2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3008224.png)

![[4-(3-Chlorophenyl)phenyl]-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B3008229.png)

![4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine](/img/structure/B3008231.png)

![methyl 1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylate](/img/structure/B3008233.png)

![3-(2,4-difluorophenyl)-1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B3008237.png)

![2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B3008239.png)

![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3008244.png)